![molecular formula C8H16ClN B2895359 (1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride CAS No. 1257300-27-8](/img/structure/B2895359.png)
(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride
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Description
(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane; hydrochloride is a chemical compound that belongs to the class of tropane alkaloids. It is commonly known as tropacocaine and is a derivative of cocaine. Tropacocaine has a similar structure to cocaine, but it has a methyl group attached to the nitrogen atom in the tropane ring. This modification makes tropacocaine less potent and less addictive than cocaine.2.1]octane; hydrochloride.
Scientific Research Applications
Gold(III) Tetrachloride Salt of L-Cocaine
- A study by Wood, Brettell, and Lalancette (2007) examined the crystal structure of a compound related to "(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride". Their research revealed insights into the hydrogen bonding and molecular interactions within the compound (Wood, Brettell, & Lalancette, 2007).
NMR Spectroscopy and X-Ray Crystallography
- Fernández et al. (1997) and Huertas et al. (1997) conducted detailed studies using NMR spectroscopy and X-ray crystallography. These studies focused on esters derived from azabicyclo[2.2.2]octanes, providing valuable information on molecular configurations and conformations (Fernández et al., 1997), (Huertas et al., 1997).
Synthesis and Pharmacological Study
- Izquierdo et al. (1991) synthesized and studied a series of compounds related to "(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride". They explored the structural and pharmacological aspects of these compounds (Izquierdo et al., 1991).
Synthesis of Azatropane and Analogs
- Singh et al. (2007) developed a synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogs. They also evaluated these compounds for their affinity at D2 and 5-HT2A receptors, highlighting potential pharmacological applications (Singh et al., 2007).
properties
IUPAC Name |
(1R,5S)-3-methyl-8-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-6-4-7-2-3-8(5-6)9-7;/h6-9H,2-5H2,1H3;1H/t6?,7-,8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLVQLFEXFBTEO-OPZYXJLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H]2CC[C@@H](C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride |
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